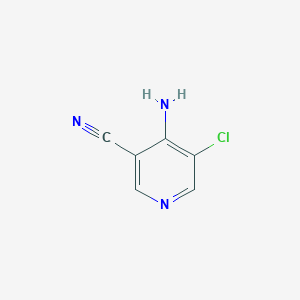

4-Amino-5-chloronicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETAIDPTMBIJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 4 Amino 5 Chloronicotinonitrile

Classical and Contemporary Synthetic Routes to 4-Amino-5-chloronicotinonitrile

The construction of the this compound scaffold can be approached through various synthetic strategies, ranging from sequential, multi-step transformations of elaborate precursors to consolidated one-pot multicomponent reactions.

Multi-step synthesis provides a robust, although often lengthy, pathway to complex molecules by allowing for the sequential introduction and modification of functional groups. For highly substituted pyridines, a common strategy involves the modification of a pre-existing, heavily functionalized pyridine (B92270) ring.

A highly analogous multi-step approach is the synthesis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile, which starts from 3,4,5,6-tetrachloropyridine-2-carbonitrile. This precursor undergoes an ammonolysis reaction, where treatment with ammonia (B1221849) selectively displaces the chlorine atom at the 4-position to install the amino group. google.com This selective nucleophilic aromatic substitution (SNAr) is a key step. Following amination, subsequent reactions could be employed to modify other positions on the ring.

Similarly, 4-amino-3,5-dihalopyridines are efficiently prepared through the nucleophilic aromatic substitution of the 4-chloro substituent in 3,4,5-trihalopyridines using various primary and secondary amines. researchgate.net This highlights a viable pathway where a polychlorinated nicotinonitrile precursor could be selectively aminated at the C4 position. Other classical methods for forming the 2-aminopyridine core structure, which could be adapted, involve the substitution of 2-halopyridines with amines, a reaction that may require high temperatures or transition-metal catalysis. nih.gov

Table 1: Example of a Multi-Step Synthesis Approach for a Related Compound

| Step | Starting Material | Reagent(s) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3,4,5,6-Tetrachloropyridine-2-carbonitrile | Liquid Ammonia, Cuprous Chloride (catalyst), Ethanol (B145695) | 4-Amino-3,5,6-trichloropyridine-2-carbonitrile | 80.1 |

| 2 | 4-Amino-3,5,6-trichloropyridine-2-carbonitrile | Hydrolysis reagents | 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | - |

This table illustrates the ammonolysis step in the synthesis of a structurally similar compound, 4-amino-3,5,6-trichloropyridine-2-carbonitrile, based on a patented procedure. google.com

To enhance synthetic efficiency, reduce waste, and shorten production times, one-pot and cascade reactions have become indispensable tools in modern organic synthesis. mdpi.comrsc.org These methods combine multiple reaction steps into a single operation without isolating intermediates. The synthesis of polysubstituted pyridines is well-suited to such approaches, often involving multicomponent reactions (MCRs). nih.govcore.ac.uk

For instance, a one-pot, four-component reaction involving an acetophenone derivative, ethyl cyanoacetate, an aldehyde, and ammonium (B1175870) acetate has been successfully employed to create novel pyridine derivatives, with microwave irradiation further enhancing reaction rates and yields. nih.gov Another established method is the Bohlmann-Rahtz pyridine synthesis, a one-pot cyclocondensation process that combines a 1,3-dicarbonyl compound, ammonia, and an alkynone with high regiochemical control. core.ac.uk

While a specific one-pot synthesis for this compound is not detailed, these established methodologies for constructing highly substituted nicotinic acid and nicotinonitrile frameworks demonstrate the principle's applicability. nih.gov Such a strategy could conceivably assemble the target molecule from simpler, acyclic precursors in a single, efficient step.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is critical for optimizing synthetic routes and predicting outcomes. For the synthesis of nicotinonitrile derivatives, mechanistic studies have been undertaken to elucidate the complex transformations involved. The key step in a multi-step synthesis, the conversion of a 4-chloro-substituted pyridine to a 4-amino derivative, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this process, the amine nucleophile attacks the electron-deficient C4 position of the pyridine ring, forming a Meisenheimer complex intermediate, which then expels the chloride leaving group to yield the final product.

In more complex syntheses, such as those involving novel catalysts, detailed mechanistic proposals have been put forth. For example, the synthesis of certain nicotinonitrile derivatives using a magnetic H-bond catalyst has been investigated, with a plausible mechanism detailed for the catalytic cycle. researchgate.net Other studies have supported an anomeric based oxidation (ABO) mechanism for specific organic synthetic methods leading to nicotinonitriles. researchgate.net Isotopic labeling studies have also been used to confirm the origin of newly installed nitrogen atoms in the synthesis of 2-aminopyridines from pyridine N-oxides, providing definitive mechanistic insight. morressier.com

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is a crucial step in developing any synthetic protocol to ensure high yield, purity, and cost-effectiveness. nih.gov For the synthesis of 4-aminopyridine (B3432731) and its derivatives, significant efforts have been directed at improving reaction outcomes.

Key variables that are typically optimized include:

Catalyst: The choice and loading of a catalyst can dramatically impact reaction efficiency. In the Hofmann degradation of isonicotinamide to produce 4-aminopyridine, the development of a specific iodine-based catalyst increased the reaction yield to over 90%. google.com

Solvent: The reaction medium affects solubility, reactivity, and reaction pathways. Studies on the Thorpe-Ziegler reaction to form aminopyrazoles showed that changing the solvent from DMF to toluene or dioxane, in combination with microwave heating, significantly altered reaction times and yields. rsc.org

Temperature and Reaction Time: These parameters are often interdependent. The use of microwave irradiation has been shown to be a powerful tool for optimization, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. nih.govrsc.org

Reagent Stoichiometry: The ratio of reactants can influence selectivity and prevent the formation of byproducts.

Table 2: Illustrative Optimization of a Thorpe-Ziegler Cyclization

| Entry | Reagent (equiv.) | Solvent | Method | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl bromoacetate (1.5) | DMF | Conventional | 240 | 33 |

| 2 | Methyl bromoacetate (1.5) | DMF | Microwave | 10 | 53 |

| 3 | Methyl bromoacetate (7.5) | DMF | Microwave | 10 | 68 |

| 4 | Methyl bromoacetate (7.5) | Toluene | Microwave | 10 | 80 |

| 5 | Methyl bromoacetate (7.5) | Dioxane | Microwave | 10 | 67 |

This table is a representative example based on findings for the synthesis of aminopyrazoles, demonstrating how systematic variation of conditions can enhance reaction outcomes. rsc.org

Green Chemistry Principles and Sustainable Practices in this compound Production

The integration of green chemistry principles into the synthesis of pyridine derivatives is an area of increasing importance, aiming to minimize environmental impact and enhance sustainability. nih.govijarsct.co.in This involves developing protocols that are more energy-efficient, reduce waste, use less hazardous materials, and employ renewable resources.

Key green chemistry approaches applicable to pyridine synthesis include:

Catalysis: The use of efficient catalysts, such as iron-based catalysts for pyridine cyclization, can enable reactions under milder conditions and reduce the need for stoichiometric reagents. rsc.org

Atom Economy: Designing reactions, like multicomponent reactions, that maximize the incorporation of all starting materials into the final product is a core principle. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times. nih.govijarsct.co.in

Safer Solvents and Auxiliaries: A major focus is on replacing hazardous organic solvents with more benign alternatives. ijarsct.co.in

A significant advancement in sustainable chemistry is the move towards solvent-free reactions or the use of environmentally friendly solvents like water. ijarsct.co.in Several synthetic methods for pyridine and related heterocycles have been successfully adapted to these conditions.

For example, an environmentally sustainable synthesis of 2-arylimidazo[1,2-a]pyridine derivatives was developed using aqueous media with iodine as a catalyst. researchgate.net The Hantzsch pyridine synthesis has also been adapted to a solvent-free protocol, where reactants are mixed at room temperature in the presence of a catalyst, offering advantages in simplicity, yield, and ease of workup. royalsocietypublishing.org These examples demonstrate a clear trend towards eliminating volatile and often toxic organic solvents, a practice that is highly relevant to the industrial-scale production of compounds like this compound. ijarsct.co.in

Catalyst Development for Efficient this compound Synthesis

While specific catalyst development studies for this compound are not extensively detailed in publicly available literature, the synthesis of analogous aminonicotinonitriles and related diaminopyridines provides insight into effective catalytic strategies. Research in this area focuses on enhancing reaction efficiency, yield, and selectivity while minimizing harsh reaction conditions.

One prominent approach involves the base-catalyzed ring transformation of precursor molecules. For instance, functionalized aminonicotinonitriles can be synthesized from 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-ones using cyanamide in the presence of a base like powdered potassium hydroxide (B78521) (KOH). acs.orgacs.org This method is advantageous due to its low-temperature reaction conditions, the use of inexpensive reagents, and its compatibility with various functional groups. acs.org

Organocatalysis presents an alternative, environmentally benign route that avoids the use of potentially toxic transition metals. mdpi.com For the synthesis of α-aminonitriles, organocatalysts like pseudo-enantiomeric squaramides have been shown to be effective, proceeding via mechanisms involving hydrogen bonding to activate the substrate. mdpi.com This class of catalysts is part of a broader trend in chemical synthesis moving towards more sustainable and metal-free methodologies. mdpi.com

Additionally, transition metal catalysts are widely employed for creating the carbon-nitrogen bonds essential in forming the amino-substituted pyridine ring. Palladium-catalyzed amination, for example, is a valuable method for preparing aminopyridines, though it can sometimes be limited by harsh conditions or low yields. acs.org The development of new catalyst systems, often involving novel ligands, aims to overcome these limitations.

The table below summarizes various catalytic approaches applicable to the synthesis of related aminonitrile compounds, which could inform the development of processes for this compound.

| Catalyst Type | Catalyst Example | Substrate Class | Typical Reaction Conditions | Yield | Reference |

| Base | Potassium Hydroxide (KOH) | 2H-Pyran-2-ones | Room Temperature, Dry DMF, 30-50h | Good | acs.orgacs.org |

| Organocatalyst | Squaramide Derivatives | Ketimines | Not specified | Good | mdpi.com |

| Biocatalyst | Nitrile Hydratase | Nicotinonitrile | Not specified | High (3500 tons/annum) | wikipedia.org |

| Organometallic | Palladium Complexes | Aryl Halides | Not specified | Varies | acs.org |

This table presents data for the synthesis of related aminonicotinonitriles and aminopyridines, as direct catalytic data for this compound is limited.

Scale-Up Considerations and Industrial Synthesis Approaches

Transitioning the synthesis of a specialty chemical like this compound from the laboratory to an industrial scale introduces a distinct set of challenges and objectives. The primary goals of scale-up are to ensure the process is safe, cost-effective, environmentally sustainable, and capable of producing the target compound at the required purity and volume. While specific industrial methods for this compound are proprietary, general principles of chemical engineering and process optimization for similar molecules offer a clear framework.

A critical factor in industrial synthesis is the optimization of reaction time. In the synthesis of complex heterocyclic molecules like the antiviral drug rilpivirine, which shares structural motifs with aminonicotinonitriles, process optimization has been shown to dramatically reduce reaction times. For example, a key coupling step in rilpivirine synthesis was shortened from 69 hours to 90 minutes through the use of microwave-promoted methods, significantly increasing throughput. nih.gov

The choice of catalyst is also paramount for industrial applications. Biocatalysis, using enzymes, offers a highly selective and green alternative to traditional chemical catalysts. The industrial production of nicotinamide, a related pyridine derivative, utilizes the enzyme nitrile hydratase to hydrolyze nicotinonitrile, producing 3,500 tons annually. wikipedia.org This enzymatic process avoids the further hydrolysis of the desired amide product, showcasing the high selectivity that is crucial for industrial efficiency. wikipedia.org For other processes, the ability to recover and reuse a catalyst is a key economic and environmental consideration. rsc.org

Solvent selection, reagent cost, and waste management are also central to industrial synthesis. An ideal industrial process uses low-toxicity, low-boiling-point solvents to simplify removal and reduce environmental impact. nih.gov Furthermore, avoiding the generation of hazardous waste, such as the cyano-containing and nitrogen-containing wastewater often associated with traditional nitrile syntheses, is a major driver in the development of modern industrial methods. google.com Patents for related compounds often emphasize the importance of simple workup procedures and the recyclability of excess reagents and solvents to make the process economically viable and environmentally friendly.

The following table outlines key considerations and common strategies employed during the scale-up of specialty chemical synthesis.

| Consideration | Objective | Common Industrial Approach |

| Reaction Kinetics | Minimize reaction time to maximize reactor throughput. | Process optimization using techniques like microwave heating; development of more active catalysts. nih.gov |

| Catalyst Efficiency | Reduce cost, improve selectivity, and simplify purification. | Use of highly active and selective catalysts (e.g., enzymes); implementation of catalyst recovery and recycling protocols. wikipedia.orgrsc.org |

| Thermodynamics | Ensure reaction safety and control by managing heat generation (exotherms). | Use of continuous flow reactors to improve heat transfer and control; careful management of reagent addition rates. |

| Downstream Processing | Simplify purification, reduce solvent use, and maximize product recovery. | Development of crystallization-based purification over chromatographic methods; selection of solvents that facilitate easy product isolation. |

| Environmental Impact | Minimize hazardous waste and improve process sustainability. | Use of greener solvents and reagents; developing synthetic routes that avoid toxic intermediates and byproducts. google.com |

Chemical Reactivity and Derivatization of 4 Amino 5 Chloronicotinonitrile

Electrophilic Aromatic Substitution Reactions on the Nicotinonitrile Core

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of such reactions on the 4-amino-5-chloronicotinonitrile ring are determined by the combined directing effects of the substituents.

The pyridine (B92270) ring itself is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Furthermore, the presence of the strongly deactivating cyano group and the deactivating chloro group makes electrophilic substitution challenging. However, the powerful electron-donating amino group at the C4 position provides significant activation and directs incoming electrophiles to the ortho and para positions. mnstate.edu

In this specific molecule, the positions ortho to the amino group are C3 and C5. The C3 position is already substituted with a cyano group, and the C5 position is occupied by chlorine. The position para to the amino group is the C2 position. Therefore, any potential electrophilic attack would be most likely directed towards the C2 or C6 positions. However, the combined deactivating effect of the chloro, cyano, and ring nitrogen atoms generally renders the nicotinonitrile core resistant to common electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions under standard conditions. masterorganicchemistry.comlibretexts.org For substitution to occur, highly activating conditions or specialized catalysts would likely be necessary.

Nucleophilic Aromatic Substitution Reactions of the Chloro Substituent

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for electron-deficient aromatic rings bearing a good leaving group. pressbooks.pubnih.gov The this compound structure is well-suited for this type of reaction. The electron-withdrawing effects of the ring nitrogen and the adjacent cyano group make the carbon atom at position 5, which bears the chloro substituent, highly electrophilic and susceptible to attack by nucleophiles. libretexts.org

The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The negative charge in this intermediate is delocalized, with resonance structures placing the charge on the electronegative nitrogen atom of the ring and the cyano group, which enhances its stability. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

In nucleophilic aromatic substitution reactions, regioselectivity is crucial. The chloro group at the C5 position is ortho to the electron-donating amino group and meta to the electron-withdrawing cyano group. The activation for SNAr reactions is most effective when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgyoutube.com In this case, the cyano group and the ring nitrogen effectively stabilize the intermediate formed upon nucleophilic attack at C5.

Studies on analogous heterocyclic systems, such as 2,4-dichloroquinazoline, have shown a high degree of regioselectivity for nucleophilic attack at the C4 position. mdpi.com This preference is attributed to the specific electronic environment of the quinazoline (B50416) ring. For this compound, the chloro atom at C5 is the designated leaving group, and reactions with various nucleophiles proceed chemo-selectively at this position without disturbing the amino or cyano groups under typical SNAr conditions.

Amination and hydroxylation are specific and synthetically useful examples of nucleophilic aromatic substitution on this compound.

Amination: This reaction involves the displacement of the chloro group by an amine nucleophile. By reacting this compound with various primary or secondary amines, a range of 4,5-diaminonicotinonitrile derivatives can be synthesized. These reactions are typically carried out in a suitable solvent, often at elevated temperatures, and sometimes in the presence of a base to neutralize the HCl generated.

Hydroxylation: The chloro substituent can be replaced by a hydroxyl group through reaction with a hydroxide (B78521) source, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). google.com This transformation typically requires more forcing conditions, such as heating in an autoclave, to overcome the activation barrier for the substitution. google.com The resulting product is 4-amino-5-hydroxynicotinonitrile.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Amine (R-NH₂) | Heat, Solvent (e.g., DMF, NMP) | 4-Amino-5-(alkyl/arylamino)nicotinonitrile |

Transformations of the Amino Group at Position 4

The primary amino group at the C4 position is a versatile functional handle that can undergo a variety of chemical transformations, allowing for further derivatization of the molecule. organic-chemistry.org

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding amide derivatives. This reaction is often used to introduce a wide range of acyl groups. In strongly acidic media, it's possible to achieve selective O-acylation if a hydroxyl group is present elsewhere in the molecule, as the amino group would be protonated and thus unreactive. nih.gov

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. nih.gov However, this reaction can sometimes be difficult to control, potentially leading to mixtures of mono- and di-alkylated products. Palladium-catalyzed methods have been developed for the efficient alkylation of C(sp³)–H bonds in amino acid derivatives, representing an advanced strategy for targeted alkylation. rsc.org

Sulfonylation: Reaction of the amino group with sulfonyl chlorides (e.g., toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields sulfonamides. This transformation is useful for introducing sulfonyl functionalities and is a common reaction for primary and secondary amines.

Table 2: Representative Transformations of the 4-Amino Group

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl Chloride (RCOCl), Base | Amide (-NHCOR) |

| Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine (-NHR, -NR₂) nih.gov |

Diazotization is a cornerstone reaction of primary aromatic amines. organic-chemistry.orgbyjus.com Treating this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻). byjus.comdoubtnut.com

The resulting 5-chloro-3-cyanopyridin-4-yl diazonium salt is a highly versatile intermediate. masterorganicchemistry.com The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide array of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.com This allows for the introduction of various substituents at the C4 position, including:

Halogens (-Cl, -Br) using Cu(I) salts. masterorganicchemistry.com

A cyano group (-CN) using CuCN. masterorganicchemistry.com

A hydroxyl group (-OH) by heating in acidic water. masterorganicchemistry.com

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions. slideshare.net It can react with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds, which are molecules containing an azo (-N=N-) linkage. doubtnut.com

Reactions Involving the Nitrile Group (–C≡N)

The nitrile group is a valuable functional group in organic synthesis, capable of undergoing a variety of transformations to yield other nitrogen-containing moieties or carboxylic acid derivatives. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. libretexts.org This transformation can be catalyzed by either acid or base. libretexts.orglibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orglumenlearning.com This leads to the formation of an amide intermediate, which can then undergo subsequent hydrolysis to yield the corresponding carboxylic acid, in this case, 4-amino-5-chloro-nicotinic acid, and an ammonium (B1175870) salt. libretexts.orglumenlearning.com

In base-catalyzed hydrolysis, a strong nucleophile such as a hydroxide ion directly attacks the nitrile carbon. libretexts.org The reaction initially produces the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. libretexts.org Acidification of the reaction mixture is then required to obtain the free carboxylic acid. libretexts.org

Alternatively, the reaction can be stopped at the amide stage (4-amino-5-chloronicotinamide) under controlled conditions. Enzymatic hydration using nitrile hydratases offers a mild and highly selective method for the conversion of nitriles to amides, often with high atom economy. mdpi.com

Table 1: Hypothetical Conditions for Hydrolysis and Amidation

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat (reflux) | 4-Amino-5-chloronicotinic acid |

| Alkaline Hydrolysis | NaOH or KOH solution, Heat (reflux), then H₃O⁺ workup | 4-Amino-5-chloronicotinic acid |

| Amidation | Controlled acid/base hydrolysis or Nitrile hydratase | 4-Amino-5-chloronicotinamide |

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions to construct various heterocyclic rings. While specific examples involving this compound are not extensively documented, the general reactivity patterns of nitriles suggest potential pathways.

For instance, in [4+2] cycloaddition reactions (Diels-Alder type), nitriles can react with dienes, although this is less common and often requires high temperatures or Lewis acid catalysis due to the lower reactivity of the C≡N triple bond compared to a C=C double bond. youtube.com More prevalent are [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides. The reaction of an azide (B81097) with the nitrile group of this compound would theoretically yield a tetrazole derivative, a common bioisostere for carboxylic acids in medicinal chemistry.

Another class of relevant reactions is the [4+3] cycloaddition, which typically involves the reaction of an allyl cation with a 1,3-diene to form a seven-membered ring. illinois.edursc.org While the nitrile group itself does not directly participate as the three-atom component, its presence influences the electronic properties of the pyridine ring, which could act as the diene component in certain cycloaddition scenarios.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridine ring of this compound serves as a key handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgrsc.org The chloro-substituent at the C5-position of this compound is suitable for such transformations, allowing for the introduction of various aryl or heteroaryl groups.

The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is performed in the presence of a base, which is crucial for activating the organoboron reagent. libretexts.org The choice of palladium source, ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides. Modern bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, have proven effective for coupling challenging substrates, including electron-rich chloro-pyridines. rsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 4-Amino-5-phenylnicotinonitrile |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane | 4-Amino-5-(4-methoxyphenyl)nicotinonitrile |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction provides a direct method for synthesizing substituted anilines and related compounds. For this compound, this reaction would involve the coupling of a primary or secondary amine at the C5-position, replacing the chlorine atom.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. youtube.com The development of various generations of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) has greatly expanded the scope of this reaction to include less reactive aryl chlorides and a wide variety of amine coupling partners. youtube.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-Amino-5-(morpholino)nicotinonitrile |

| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 4-Amino-5-(phenylamino)nicotinonitrile |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction would allow for the introduction of an alkynyl substituent at the C5-position of this compound. The reaction is typically carried out under mild conditions with an amine base that often serves as the solvent. wikipedia.orgorganic-chemistry.org Copper-free variations of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org

The Heck reaction (or Mizoroki-Heck reaction) involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new, more substituted alkene. wikipedia.org This provides a method for the vinylation of the C5-position of the pyridine ring. The reaction typically requires a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The regioselectivity of the addition to the alkene is generally controlled by steric factors. mdpi.com

Table 4: Representative Conditions for Sonogashira and Heck Reactions

| Reaction Type | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | 4-Amino-5-(phenylethynyl)nicotinonitrile |

| Heck | Styrene | Pd(OAc)₂ | Triethylamine | Acetonitrile | 4-Amino-5-((E)-styryl)nicotinonitrile |

Cyclization Reactions and Annulation Strategies

The strategic positioning of the amino and cyano groups ortho to each other in this compound makes it an ideal precursor for the construction of fused pyrimidine (B1678525) rings, leading to the formation of pyrido[4,5-d]pyrimidine derivatives. Furthermore, the presence of the chlorine atom offers a site for subsequent modifications or for influencing the reactivity of the molecule.

Formation of Fused Heterocyclic Systems from this compound

The construction of fused heterocyclic systems from this compound typically involves the reaction of the amino and cyano functionalities with a one-carbon synthon, which acts as the bridging unit to form the new pyrimidine ring. Various reagents can serve this purpose, leading to a range of substituted pyrido[4,5-d]pyrimidines.

One common strategy involves the acylation of the amino group, followed by an intramolecular cyclization. For instance, reaction with acid chlorides can introduce an acyl group, which, under appropriate conditions, can cyclize with the adjacent nitrile to form a pyrimidinone ring fused to the pyridine core. nih.gov

Another versatile approach utilizes reagents like formamide (B127407), triethyl orthoformate, or guanidine (B92328). These reagents can react with the o-amino-nitrile moiety to directly construct the fused pyrimidine ring in a single step. For example, heating this compound with formamide can yield 4-chloro-5H-pyrido[4,5-d]pyrimidin-4-one. Similarly, reaction with guanidine can lead to the formation of 4-amino-5-chloropyrido[4,5-d]pyrimidin-2-amine. The specific product obtained depends on the nature of the cyclizing agent and the reaction conditions employed.

The table below summarizes key cyclization reactions of this compound leading to the formation of fused heterocyclic systems.

Interactive Data Table: Cyclization Reactions of this compound

| Reactant(s) with this compound | Reaction Conditions | Fused Heterocyclic Product | Reference |

| Formamide | Heating | 4-Chloropyrido[4,5-d]pyrimidin-5(6H)-one | nih.gov |

| Triethyl orthoformate and primary amines | Heating, solvent-free | 4-Substituted-aminopyrido[4,5-d]pyrimidines | sciforum.net |

| Guanidine | Base, heat | 2,4-Diamino-5-chloropyrido[4,5-d]pyrimidine | nih.gov |

| Acid Chlorides | Pyridine, room temperature | 2-Substituted-4-chloropyrido[4,5-d]pyrimidin-5(6H)-ones | nih.gov |

These examples highlight the utility of this compound as a key intermediate in the synthesis of diverse pyrido[4,5-d]pyrimidine derivatives. The reactivity of the starting material allows for the introduction of various substituents on the newly formed pyrimidine ring, enabling the fine-tuning of the physicochemical and biological properties of the final products.

Intramolecular Cyclization Pathways

The formation of fused heterocycles from this compound inherently relies on intramolecular cyclization as the key ring-forming step. The general mechanism involves the initial reaction of the amino group with an external electrophile, followed by the nucleophilic attack of the nitrogen atom onto the carbon of the nitrile group.

For instance, in the reaction with an acid chloride, the amino group is first acylated to form an N-acyl intermediate. This intermediate then undergoes an intramolecular cyclization where the amide nitrogen attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the stable pyrimidinone ring. nih.gov

Similarly, when reacting with triethyl orthoformate and a primary amine, an amidine intermediate is likely formed first. This is followed by a nucleophilic addition of the pyridine ring nitrogen or the exocyclic amine onto the nitrile group, leading to the fused pyrimidine ring after rearrangement and aromatization. sciforum.net The presence of the electron-withdrawing chloro and cyano groups on the pyridine ring can influence the nucleophilicity of the amino group and the electrophilicity of the nitrile group, thereby affecting the rate and outcome of the cyclization process.

In some cases, the initially formed cyclized product can undergo further transformations. For example, intramolecular SNAr (Nucleophilic Aromatic Substitution) reactions can occur, particularly if the substituent introduced during the cyclization contains a nucleophilic moiety. nih.gov This can lead to more complex, polycyclic systems. The study of these intramolecular cyclization pathways is crucial for predicting the products of these reactions and for designing synthetic routes to novel heterocyclic compounds.

Spectroscopic Characterization Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure of a compound. For 4-Amino-5-chloronicotinonitrile, a comprehensive analysis using ¹H NMR, ¹³C NMR, and various 2D NMR techniques is essential for unambiguous structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the amino group protons are expected. The chemical shifts (δ) of the two aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing nitrile and chloro groups. The precise positions of these signals are influenced by their location relative to the substituents.

The amino (-NH₂) group would likely present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The coupling constants (J), which describe the interaction between neighboring non-equivalent protons, would provide crucial information about the substitution pattern on the pyridine ring. ubc.calibretexts.org For instance, the coupling between the two aromatic protons would confirm their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.5 | Singlet | - |

| H-6 | 8.5 - 9.0 | Singlet | - |

| -NH₂ | 4.0 - 6.0 | Broad Singlet | - |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would display six distinct signals, one for each unique carbon atom in the molecule. The carbon atom of the nitrile group (-CN) is expected to appear in the range of 115-125 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, typically between 100 and 160 ppm. oregonstate.edu The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbon atom bonded to the chlorine (C-5) would be deshielded, while the carbon attached to the amino group (C-4) would be shielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 155 - 160 |

| C-5 | 120 - 125 |

| C-6 | 145 - 150 |

| -CN | 115 - 120 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other. researchgate.netlibretexts.org For this compound, this would primarily be used to confirm the coupling between the two aromatic protons, if any, and potentially between the amino protons and adjacent aromatic protons under certain conditions. researchgate.netmagritek.com

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded carbon and proton atoms. hmdb.ca This experiment is crucial for assigning each carbon signal to its attached proton(s). For example, the signals for the aromatic protons in the ¹H NMR spectrum would correlate with the signals of their directly attached carbon atoms in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.orglibretexts.org This is particularly useful for identifying the positions of quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group and the carbons bearing the amino and chloro substituents. For instance, correlations between the aromatic protons and the nitrile carbon would firmly establish the position of the nitrile group.

Mass Spectrometry (MS) Applications in Characterizing the Compound and its Derivatives

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₆H₄ClN₃), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to unequivocally confirm its molecular formula.

In a mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is unique to a particular molecular structure and can provide valuable information for its identification. The fragmentation of this compound would likely involve the loss of small, stable molecules or radicals such as HCN, Cl•, or NH₂•. The analysis of these fragmentation pathways helps to piece together the structure of the original molecule. For example, the observation of a fragment corresponding to the loss of a chlorine radical would support the presence of a chlorine atom in the structure.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting spectra provide a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of its functional groups.

For compounds structurally related to this compound, such as 4-Amino-2-chloropyrimidine-5-carbonitrile, experimental and theoretical studies have been conducted. elsevierpure.com In these cases, the solid-phase IR and Raman spectra are recorded and often compared with theoretical predictions from computational methods like Density Functional Theory (DFT) to assign the observed vibrational frequencies to specific molecular motions. elsevierpure.com

Key vibrational modes expected for this compound would include:

N-H stretching: The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C≡N stretching: The nitrile (-C≡N) group has a characteristic sharp and intense absorption in the 2200-2260 cm⁻¹ range.

C-C and C-N stretching: Vibrations corresponding to the pyridine ring structure appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond vibration is typically observed in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Bending vibrations: Various bending modes for N-H, C-H, and the pyridine ring occur at lower wavenumbers.

Interactive Data Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Asymmetric N-H Stretch | Amino (-NH₂) | 3400 - 3500 | IR, Raman |

| Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3400 | IR, Raman |

| C≡N Stretch | Nitrile (-C≡N) | 2200 - 2260 | IR, Raman |

| Aromatic C-C/C-N Stretch | Pyridine Ring | 1400 - 1600 | IR, Raman |

| N-H Bending (Scissoring) | Amino (-NH₂) | 1590 - 1650 | IR |

| C-Cl Stretch | Chloro (-Cl) | 600 - 800 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's electronic structure, particularly its conjugated systems.

For aromatic and heteroaromatic compounds like this compound, the primary electronic transitions observed are typically π → π* and n → π*. The pyridine ring, along with the amino and nitrile substituents, forms a conjugated system that influences the energy of these transitions. In related compounds such as 2-Amino-5-Chloropyridine derivatives, UV-Vis absorption spectra are recorded to determine the cutoff wavelength and calculate the optical energy band gap. researchgate.net The absorption spectra of proteins containing amino acids with aromatic side chains also provide a basis for understanding these electronic transitions. nih.gov

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the UV region, characteristic of the π → π* transitions of the substituted pyridine ring. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted chloronicotinonitrile.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Substituted Pyridine Ring | 250 - 350 |

| n → π | N (pyridine), N (amino), N (nitrile) | > 300 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For a definitive structural confirmation of this compound, obtaining suitable single crystals and performing X-ray diffraction analysis would be necessary. The process involves growing a high-quality single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to solve the crystal structure.

Studies on analogous compounds, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile and 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, have successfully used this technique to determine their crystal structures, including space group, unit cell dimensions, and key intermolecular interactions. aalto.firesearchgate.netgrowingscience.com For this compound, one would expect to observe intermolecular hydrogen bonds involving the amino group and the nitrogen atoms of the pyridine ring and nitrile group, which would play a crucial role in the crystal packing.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Description | Expected Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The set of symmetry operations. | e.g., P2₁/c or Pbca |

| a, b, c (Å) | Unit cell dimensions. | To be determined |

| α, β, γ (°) | Unit cell angles. | To be determined |

| Z | Number of molecules per unit cell. | e.g., 4 or 8 |

| Hydrogen Bonding | Key intermolecular interactions. | N-H···N (pyridine/nitrile) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. scienceopen.com By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons and the resulting chemical properties. scienceopen.com For complex organic molecules, these calculations are indispensable for understanding their stability and reactivity. nrel.gov

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov The process of geometry optimization involves an iterative procedure where the energy of an initial structure is calculated, and then the atomic coordinates are systematically adjusted to find a new geometry with a lower energy. mdpi.comstackexchange.com This process continues until an energy minimum on the potential energy surface is located, which corresponds to the most stable conformation of the molecule. stackexchange.com

DFT methods are known for their balance of computational cost and accuracy, providing reliable geometric parameters such as bond lengths and angles that often show good agreement with experimental data from techniques like X-ray diffraction. nih.gov For a molecule like 4-amino-5-chloronicotinonitrile, DFT calculations would typically be performed using a specific functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311G(d,p)) to ensure accurate results. nih.govthaiscience.info The calculations would yield the optimized structure and its corresponding electronic energy.

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyridine (B92270) Ring (Illustrative) This table presents typical bond lengths and angles that could be expected for a molecule like this compound, based on general principles of organic chemistry and computational studies on similar structures. The values are for illustrative purposes.

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-N (aromatic) bond length | ~1.33 - 1.37 Å |

| C-Cl bond length | ~1.74 Å |

| C-NH2 bond length | ~1.38 Å |

| C-CN bond length | ~1.45 Å |

| C≡N bond length | ~1.16 Å |

| C-C-C bond angle | ~118° - 121° |

| C-N-C bond angle | ~117° |

The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. thaiscience.info A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ossila.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would likely be distributed over the electron-withdrawing nitrile group and the aromatic system. This distribution of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The energies of these orbitals and their gap can be reliably calculated using DFT methods. thaiscience.info

Table 2: Illustrative Frontier Orbital Energies for a Substituted Aminonicotinonitrile This table provides hypothetical HOMO, LUMO, and energy gap values for a molecule with the structural features of this compound, calculated at a representative theoretical level. These values are for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Prediction of Spectroscopic Parameters via Computational Methods

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about conformational changes and intermolecular interactions. nih.govdovepress.com For a molecule like this compound, MD simulations could be employed to explore its conformational flexibility, particularly the rotation of the amino group. Furthermore, simulations in a solvent environment would reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions, which is crucial for understanding its solubility and behavior in solution. dovepress.comnih.gov These simulations track the trajectory of each atom, providing a dynamic picture of the molecule's behavior that is inaccessible through static calculations alone. mdpi.com

Computational Studies on Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by identifying the transition state—the high-energy, fleeting structure that connects reactants and products. mit.edunumberanalytics.com By mapping the potential energy surface of a reaction, chemists can determine the most likely reaction pathway and calculate the activation energy, which governs the reaction rate. numberanalytics.com For this compound, computational studies could investigate its reactivity in various transformations, such as nucleophilic substitution or reactions involving the nitrile group. mdpi.com Using techniques like DFT, researchers can model the structures of reactants, products, intermediates, and transition states along a proposed reaction coordinate. numberanalytics.compku.edu.cn This provides fundamental insights into the reaction's feasibility and selectivity. pku.edu.cn

Applications of 4 Amino 5 Chloronicotinonitrile As a Synthetic Intermediate

Role in the Construction of Diverse Heterocyclic Scaffolds

The strategic placement of reactive sites on the 4-Amino-5-chloronicotinonitrile molecule makes it a key building block for a multitude of heterocyclic systems.

This compound serves as a precursor in the synthesis of more complex substituted pyridines and nicotinic acid derivatives. The amino and chloro groups can be readily modified or replaced, and the nitrile group can be hydrolyzed to a carboxylic acid or participate in cyclization reactions. For instance, the amination of chloropyridines is a fundamental method for producing various aminopyridine derivatives. scielo.br The synthesis of nicotinic acid derivatives, which are important in biochemistry, can also be achieved from nicotinonitrile precursors. kyoto-u.ac.jpacs.org The general reactivity of nicotinonitriles allows for the introduction of various substituents, leading to a wide array of pyridine-based compounds with potential applications in medicinal chemistry and materials science. ekb.egresearchgate.netresearchgate.netsemanticscholar.org

A significant application of this compound and its isomers is in the synthesis of fused pyridine (B92270) systems such as naphthyridines and pyridopyrimidines. These bicyclic and polycyclic heterocyclic scaffolds are present in numerous biologically active molecules. researchgate.netthieme-connect.de

Naphthyridines: The synthesis of naphthyridine derivatives often involves the cyclization of appropriately substituted pyridine precursors. For example, a robust and scalable method for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilizes 4-amino-2-chloronicotinonitrile, a structural isomer of the title compound, through the addition of Grignard reagents followed by acidolysis and cyclocondensation. researchgate.net This highlights the utility of aminohalonicotinonitriles in building the naphthyridine framework.

Pyridopyrimidines: Pyridopyrimidine derivatives are another class of fused heterocycles accessible from aminonicotinonitrile precursors. thieme-connect.de The synthesis can proceed through the reaction of an aminopyridine moiety with a three-carbon unit or by constructing a pyrimidine (B1678525) ring onto a pre-existing pyridine. For instance, the addition of amidines to 2-chloronicotinonitrile derivatives can yield 4-aminopyridopyrimidine structures in high yield. ekb.egscispace.com While direct examples using this compound are not extensively documented in readily available literature, the reactivity patterns of related compounds strongly suggest its potential in similar synthetic strategies.

The following table summarizes examples of fused pyridine systems synthesized from related aminonicotinonitrile precursors.

| Precursor | Reagents | Fused System | Reference |

| 4-Amino-2-chloronicotinonitrile | Grignard reagents, Acid | 3-Substituted 5-chloro-1,6-naphthyridin-4-ones | researchgate.net |

| 2-Chloronicotinonitrile | Amidines | 4-Aminopyridopyrimidines | ekb.eg |

The chemical functionalities of this compound also lend themselves to the synthesis of other important heterocyclic rings like pyrazoles and pyrimidines. nih.govresearchgate.netscirp.orgbeilstein-journals.org

Pyrazoles: 5-Aminopyrazoles are valuable building blocks for a variety of fused heterocyclic systems. researchgate.netscirp.org The synthesis of pyrazolo[3,4-b]pyridines, for instance, can be achieved through the condensation of 5-aminopyrazoles with suitable dielectrophiles. beilstein-journals.org While direct synthesis from this compound is not explicitly detailed, its potential as a precursor to aminopyrazole intermediates that can then be used to construct fused pyrazole (B372694) systems is plausible.

Pyrimidines: Fluorinated 4-aminopyrimidines have been synthesized from potassium (Z)-2-cyano-2-fluoroethenolate and various amidines in excellent yields. nih.gov This reaction highlights a pathway where a β-enolate salt can be a precursor to aminopyrimidines. The structural similarity suggests that derivatives of this compound could potentially be used in analogous synthetic routes to access substituted pyrimidines.

Development of Chemical Probes and Functional Molecules

While specific examples detailing the use of this compound in the development of chemical probes are not abundant in the reviewed literature, the broader class of 4-aminopyridine (B3432731) derivatives has been explored for such applications. snmjournals.orgpnas.orgpurdue.edunih.gov Chemical probes are essential tools for studying biological processes, and the 4-aminopyridine scaffold is a known pharmacophore that targets ion channels. pnas.org

For example, 4-aminopyridine (4-AP) itself is a known potassium channel blocker and has been used to develop derivatives for potential therapeutic applications in neurological conditions. purdue.edunih.gov Researchers have developed trisubstituted 4-AP derivatives as potential PET tracers for imaging demyelinated axons. snmjournals.org The synthesis of these probes often involves the functionalization of the pyridine ring, a process where a versatile intermediate like this compound could potentially be employed. The amino and chloro groups offer handles for introducing various functionalities, including those required for imaging or target interaction.

The development of functional molecules often leverages the unique electronic and structural properties of substituted pyridines. The ability to fine-tune these properties through substitution makes aminonicotinonitriles attractive starting materials.

Applications in Agrochemical Precursor Development

Pyridine-based compounds are a cornerstone of the agrochemical industry, with numerous herbicides, insecticides, and fungicides containing this heterocyclic motif. researchgate.netresearchgate.net Nicotinonitrile derivatives, in particular, are important intermediates in the synthesis of these agrochemicals. acs.orgresearchgate.net

The following table lists some classes of pyridine-based agrochemicals and the general role of pyridine intermediates in their synthesis.

| Agrochemical Class | Role of Pyridine Intermediate |

| Herbicides | Core scaffold for auxin mimics and other modes of action. researchgate.net |

| Insecticides | Key component in neonicotinoids and other insecticide classes. researchgate.net |

| Fungicides | Structural element in various fungicidal compounds. researchgate.net |

Material Science Applications (e.g., Fluorescent Dyes, Optical Materials)

Substituted pyridine derivatives are of significant interest in material science due to their potential applications as fluorescent dyes and nonlinear optical (NLO) materials. tandfonline.commdpi.comrsc.orgresearchgate.netresearchgate.netumich.edunih.gov The electronic properties of the pyridine ring, which can be tuned by the introduction of electron-donating and electron-withdrawing groups, are key to these applications.

Fluorescent Dyes: 4-Amino-1,8-naphthalimide derivatives, which can be synthesized from amino-substituted precursors, are known for their strong fluorescence and are used as molecular probes. nih.gov While not a naphthalimide itself, the amino group on this compound can act as an electron-donating group, which is a common feature in many fluorescent molecules. The synthesis of novel fluorescent dyes often involves the creation of donor-acceptor systems, and the substituted pyridine core can serve as a key component in such designs. rsc.org

Optical Materials: The field of nonlinear optics relies on materials that can alter the properties of light, and organic molecules with large hyperpolarizabilities are promising candidates. tandfonline.com Pyridine derivatives have been investigated for their NLO properties. tandfonline.comrsc.orgresearchgate.net The combination of an electron-donating amino group and an electron-withdrawing nitrile group on the pyridine ring of this compound suggests that its derivatives could exhibit interesting NLO properties. Theoretical and experimental studies on related D–A–D type thiophene–pyridine derivatives have shown promising results for applications in optical limiting devices. rsc.org

The following table provides examples of pyridine derivatives and their applications in material science.

| Pyridine Derivative Class | Application | Key Feature | Reference |

| Arylated Pyridines | Nonlinear Optics | Intramolecular Charge Transfer | tandfonline.com |

| Imidazo[1,5-a]pyridine Salts | Fluorescent Materials | Tunable Optical Properties | mdpi.com |

| Thiophene-Pyridine Derivatives | Nonlinear Optics | Donor-Acceptor-Donor Structure | rsc.org |

| 4-Amino-1,8-naphthalimides | Fluorescent Probes | Strong Fluorescence | nih.gov |

Advanced Research Topics and Future Directions

Stereoselective and Enantioselective Transformations Involving the Compound

The development of stereoselective and enantioselective transformations is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. While specific examples involving 4-Amino-5-chloronicotinonitrile are not extensively documented in publicly available research, the broader class of 4-aminopyridine (B3432731) derivatives has been the subject of significant investigation in asymmetric catalysis.

Chiral 4-aminopyridine derivatives are increasingly utilized as powerful organocatalysts. For instance, a binaphthyl-based N,N-4-dimethylaminopyridine (DMAP) derivative has been successfully employed in the dynamic kinetic resolution (DKR) of azlactones, yielding α-amino acid derivatives with high enantiomeric ratios. beilstein-journals.org This highlights the potential of chiral aminopyridine scaffolds to induce stereoselectivity. The synthesis of such chiral catalysts often involves the stereoselective synthesis of the aminopyridine core itself.

One common strategy for achieving enantioselectivity is through the use of chiral auxiliaries. For example, the resolution of 1,4-dihydropyridine (B1200194) enantiomers has been achieved by forming diastereomeric esters with a chiral auxiliary, which can then be separated by crystallization or chromatography. nih.gov Another approach is the use of chiral catalysts in reactions such as the Strecker synthesis to produce α-amino acids with high enantioselectivity. nih.gov The catalytic, asymmetric alkylation of α-imino esters using chiral transition metal-phosphine complexes is another powerful method for generating nonnatural amino acids. nih.gov

These methodologies, while not directly applied to this compound in the reviewed literature, lay a strong foundation for future research. The development of chiral variants of this compound or the application of existing chiral catalysts to its derivatives could open new avenues for the synthesis of enantiomerically pure compounds with novel biological activities. The challenge lies in adapting these methods to the specific electronic and steric properties of the this compound core.

Flow Chemistry and Continuous Manufacturing of this compound Derivatives

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgflinders.edu.aujst.org.in The application of continuous flow processes to the synthesis of pyridine (B92270) derivatives, including nicotinonitriles, is an active area of research with significant industrial implications. nih.govnih.govresearchgate.netscispace.com

A notable example is the continuous synthesis of a bromo-derivative of a 2-chloro-3-amino-4-picoline (CAPIC) intermediate, a key building block for the HIV drug nevirapine. rsc.org This process utilizes inexpensive, acyclic starting materials and demonstrates the potential for lower-cost production of complex pyridine-containing active pharmaceutical ingredients (APIs). rsc.org The use of packed-bed microreactors in the N-oxidation of pyridine derivatives with hydrogen peroxide has also been shown to be a safer, greener, and more efficient alternative to batch reactors, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.org

The benefits of flow chemistry are particularly evident in multi-step syntheses. For instance, a fully automated, two-microreactor, multi-step continuous flow process has been developed for the synthesis of imidazo[1,2-a]pyridine-2-carboxamides without the isolation of intermediates. nih.govnih.gov This approach significantly streamlines the synthetic process and facilitates rapid library generation for drug discovery. beilstein-journals.org Furthermore, in-line purification techniques, such as the use of scavenger resins and liquid-liquid extraction modules, can be integrated into flow systems to remove impurities and high-boiling point solvents, providing target compounds in high purity. beilstein-journals.orgresearchgate.net

For the industrial production of this compound and its derivatives, continuous flow synthesis offers a promising path towards more efficient, cost-effective, and sustainable manufacturing processes. rsc.org

Table 1: Comparison of Batch vs. Flow Synthesis for Selected Pyridine Derivatives

| Compound/Process | Batch Method | Flow Method | Key Advantages of Flow Method | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine-2-carboxylic acids | Multi-step with intermediate work-up and purification. | Single microreactor, complete conversion in 10 min at 125°C. | Rapid synthesis, facile scale-up. | nih.govnih.gov |

| Imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles | "One-pot" batch processes with potential for side reactions. | Three-reactor, multi-step system with in-line extraction, ~0.5 g/h production rate. | High purity, excellent overall yields, scalable. | researchgate.net |

| 2-Bromo-4-methylnicotinonitrile | Poor yields due to starting material dimerization. | Coupled Knoevenagel condensation and enamine formation in packed-bed columns. | High purity crystalline product, potential for lower cost. | rsc.org |

| Pyridine N-oxides | Traditional batch reaction. | Packed-bed microreactor with TS-1/H2O2, >800h continuous operation. | Safer, greener, more efficient, high stability. | organic-chemistry.org |

Integration with Biocatalysis for Novel Transformations

Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. tudelft.nl The application of biocatalysis to the synthesis and modification of pyridine derivatives is a growing field with the potential to generate novel analogues of this compound.

Enzymatic halogenation, for example, provides an environmentally benign method for the selective installation of halogen atoms onto aromatic rings. nih.govnih.gov Flavin-dependent halogenases (FDHs) are a versatile class of enzymes capable of electrophilic halogenation of a variety of substrates. nih.govresearchgate.net While direct enzymatic chlorination of the pyridine ring at the 5-position of an amino-substituted nicotinonitrile has not been specifically reported, the successful halogenation of azaindoles by the RebH enzyme variant suggests that halogenation of π-electron deficient pyridine rings is feasible. nih.gov

Dioxygenase-containing microorganisms, such as Pseudomonas putida, have been shown to metabolize substituted pyridines. rsc.orgnih.govnih.gov The regioselectivity of these biotransformations is dependent on the position of the substituent on the pyridine ring. rsc.org For instance, 4-alkylpyridines are hydroxylated on the ring, while 3-alkylpyridines undergo hydroxylation on the alkyl side-chain. rsc.org This suggests that biocatalytic hydroxylation of this compound could potentially lead to novel hydroxylated derivatives. The biotransformation rate of pyridine derivatives is also influenced by the nature of the substituents, with halogenated pyridines generally showing slower transformation rates. researchgate.net

The use of enzymes for the synthesis of chiral amines and amino acids is another promising area. researchgate.net While direct application to this compound is yet to be explored, the principles of biocatalytic asymmetric synthesis could be applied to its derivatives, for example, through the reduction of a corresponding imine or the amination of a ketone.

Chemoinformatics and Data-Driven Approaches in Nicotinonitrile Research

Chemoinformatics and data-driven approaches, including machine learning and quantitative structure-activity relationship (QSAR) modeling, are powerful tools in modern drug discovery and chemical research. scispace.comacs.orgmdpi.combeilstein-journals.orgresearchgate.netmdpi.com These computational methods can be used to predict the reactivity, biological activity, and pharmacokinetic properties of molecules, thereby accelerating the design and optimization of new compounds.

For pyridine and nicotinonitrile derivatives, in silico studies have been employed to evaluate their physicochemical and biological properties. researchgate.netacs.org Density Functional Theory (DFT) calculations, for instance, can be used to analyze the reactivity of pyridine derivatives by determining their HOMO-LUMO energy gaps. scispace.comacs.orgmdpi.com Such studies can predict which derivatives are likely to be more reactive in certain chemical transformations. acs.org

QSAR models correlate the structural features of a series of compounds with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of newly designed compounds, guiding synthetic efforts towards more potent analogues. nih.govresearchgate.net For example, a QSAR model has been developed for a series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives as IKK-β inhibitors, allowing for the prediction of the pIC50 values of new compounds. researchgate.net

Machine learning algorithms are also being increasingly used to build predictive models for reaction outcomes and to optimize reaction conditions. researchgate.netnih.gov These approaches can navigate the complex relationships between multiple reaction variables to identify the optimal conditions for a desired transformation with fewer experiments than traditional methods. researchgate.net The application of these data-driven approaches to the synthesis and functionalization of this compound could significantly accelerate the discovery of new derivatives with desired properties.

Table 2: Applications of Chemoinformatics in Pyridine/Nicotinonitrile Research

| Methodology | Application | Example/Finding | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Prediction of chemical reactivity. | 6-fluoropyridine-3-amine exhibits a low HOMO-LUMO gap, indicating high reactivity. | acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity. | A model for 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridines as IKK-β inhibitors was developed to predict pIC50 values. | researchgate.net |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Docking studies of pyrazolo-thiazole substituted pyridines within the topoisomerase II active site to predict binding mechanisms. | beilstein-journals.org |

| Machine Learning | Optimization of reaction conditions and synthesis planning. | Development of predictive models to identify optimal conditions for chemical reactions with fewer experiments. | researchgate.netmdpi.com |

| ADMET Prediction | Evaluation of pharmacokinetic and toxicological properties. | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity for newly designed compounds. | scispace.commdpi.com |

Exploration of Novel Reactivity Patterns and Unprecedented Synthetic Opportunities

The unique combination of functional groups in this compound provides a rich platform for exploring novel reactivity patterns and developing unprecedented synthetic routes to complex heterocyclic systems. Research into the reactions of related substituted nicotinonitriles and aminopyridines has revealed some unusual and synthetically valuable transformations.

One area of interest is the regioselective functionalization of the pyridine ring. For instance, an unusual regioselective reaction has been observed between 2,6-dichloro-4-methylnicotinonitrile (B1293653) and the malononitrile (B47326) dimer, where nucleophilic substitution occurs selectively at the 6-position. acs.org The reaction of 4-aminopyridine with halogens and interhalogens can also lead to unexpected products, including the formation of pyridyl-pyridinium cations through a bromination-dimerization process. researchgate.nethealthpartners.com

Ring-opening and recyclization reactions offer another avenue for creating diverse molecular architectures. A novel synthesis of multi-substituted 4-aminopyridines has been described, starting from 2-iminopyridines, which undergo a regioselective ring-opening followed by a 6π-azaelectrocyclization. researchgate.net Such strategies, if applied to derivatives of this compound, could provide access to novel fused heterocyclic systems.

The development of new synthetic methods for constructing the 4-aminopyridine core itself also presents new opportunities. A facile synthesis of functionalized 4-aminopyridines has been achieved through the ring transformation of nitropyrimidinone with active methylene (B1212753) compounds. researchgate.net Another approach involves a [2+2] cycloaddition-retro-electrocyclization-decarboxylation sequence starting from methylideneisoxazolones and ynamines. researchgate.net